molecular formula C10H15N3O4S2 B2578030 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide CAS No. 2034592-34-0

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide

Cat. No.: B2578030
CAS No.: 2034592-34-0
M. Wt: 305.37
InChI Key: NMODFGTWBATSFS-UHFFFAOYSA-N
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Description

This compound features a benzo[c][1,2,5]thiadiazole 1,1-dioxide core substituted with a 3-methyl group and an ethyl-linked methanesulfonamide moiety. The ethyl spacer provides conformational flexibility, while the 3-methyl group may influence steric interactions and metabolic stability.

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S2/c1-12-9-5-3-4-6-10(9)13(19(12,16)17)8-7-11-18(2,14)15/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMODFGTWBATSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis often involves multi-step procedures, starting with the preparation of the benzo[c][1,2,5]thiadiazole nucleus. Subsequent steps typically include the introduction of the methyl group and the formation of the sulfonamide linkage through condensation reactions under controlled conditions. Reaction conditions may involve the use of specific catalysts, temperature regulation, and solvent choices to optimize yields.

Industrial Production Methods

On an industrial scale, the production of this compound may utilize continuous flow processes to enhance efficiency and consistency. Techniques such as solid-phase synthesis and microwave-assisted reactions can be employed to scale up production while maintaining the integrity and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : This compound can undergo redox reactions, facilitated by reagents like hydrogen peroxide or palladium on carbon.

  • Substitution Reactions: : The presence of sulfonamide and methyl groups allows for electrophilic and nucleophilic substitution reactions.

  • Coupling Reactions: : It can participate in coupling reactions to form more complex structures, useful in polymer chemistry.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, catalytic amounts of iron salts.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Various halogenated compounds, under mild to moderate temperatures.

Major Products

Reactions involving this compound often yield derivatives with modifications on the sulfonamide or benzo[c][1,2,5]thiadiazole backbone, which can alter physical and chemical properties, tailoring them for specific applications.

Scientific Research Applications

Chemistry

This compound is explored for its ability to act as a building block in the synthesis of more complex molecules, polymers, and materials. Its unique structure lends itself to creating novel compounds with specific desired properties.

Biology

In biology, the compound may function as a ligand in binding studies, interacting with proteins and nucleic acids. Its structure allows for modifications that can improve binding affinity and specificity.

Medicine

Medically, this compound is investigated for its potential pharmacological properties. It can be a candidate for drug development, particularly in targeting specific pathways involved in disease processes, like enzymatic inhibition or receptor modulation.

Industry

In industrial applications, this compound's stability and reactivity make it suitable for use in the synthesis of specialty chemicals, dyes, and advanced materials.

Mechanism of Action

Molecular Targets and Pathways

This compound may interact with various molecular targets, including enzymes, receptors, and ion channels. Its mechanism of action often involves binding to these targets, inhibiting or modulating their activity, thus exerting its biological effects. Pathways influenced may include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

A. Sotalol-Related Compounds (USP Standards)

  • N-(4-Formylphenyl)methanesulfonamide (USP Sotalol Related Compound A): A simpler aryl sulfonamide lacking the thiadiazole dioxide system. Used as a reference standard in pharmacopeial testing .
  • N-[4-[2-(Isopropylamino)ethyl]phenyl]methanesulfonamide (USP Sotalol Related Compound B): Features a secondary amine and ethyl linker but substitutes the thiadiazole with a phenyl group. The isopropylamino group may enhance solubility in polar solvents, contrasting with the target compound’s lipophilic thiadiazole core .

B. 2-Aminobenzimidazole Derivatives

  • N-((2-(1-(3-(Trifluoromethyl)phenyl)ethylamino)-1H-benzo[d]imidazol-4-yl)methyl)methanesulfonamide: Replaces the thiadiazole dioxide with a benzimidazole ring. The trifluoromethyl group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the target compound’s methyl-substituted thiadiazole .

C. Ethylene-Bis(benzenesulfonamides)

  • 2,2’-Ethylene-bis(benzenesulfonamides): A dimeric sulfonamide with two benzene rings linked by ethylene. Higher molecular weight may also hinder bioavailability compared to the monomeric target compound .
2.2 Sulfonamide-Containing Agrochemicals
  • Metsulfuron Methyl Ester: A sulfonylurea herbicide with a triazine ring linked to a sulfonamide. The triazine’s electron-deficient nature mimics the thiadiazole dioxide’s electronic profile but is tailored for plant enzyme inhibition (e.g., acetolactate synthase). The target compound’s ethyl spacer and bicyclic structure may offer distinct steric and electronic advantages in non-agrochemical applications .
2.3 Thiazole and Oxadiazole Derivatives
  • 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides: Combines thiazole and oxadiazole heterocycles with a sulfonamide. The oxadiazole’s rigidity contrasts with the thiadiazole dioxide’s fused bicyclic system, which may confer higher thermal stability. These derivatives are reported for antimicrobial activity, suggesting the target compound could be explored for similar applications .

Key Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Core Structure Key Substituents Molecular Weight LogP* Notable Properties
Target Compound Benzo[c]thiadiazole dioxide 3-methyl, ethyl-methanesulfonamide ~325 (estimated) 1.2 High acidity (pKa ~3.5), flexible linker
USP Sotalol Related Compound A Phenyl 4-formyl, methanesulfonamide 199.22 0.8 Low steric hindrance, polar
Metsulfuron Methyl Ester Triazine Methyl, methoxy, sulfonylurea 381.36 2.1 Herbicidal, enzyme inhibition
2-Aminobenzimidazole Derivative Benzimidazole Trifluoromethyl, ethylamino ~400 (estimated) 2.5 High lipophilicity, antimicrobial

*LogP values estimated based on structural features.

Table 2: Functional Comparisons

Compound Biological Activity Application Sector Advantages Over Target Compound
Target Compound Hypothesized enzyme inhibition Pharmaceuticals Balanced lipophilicity, strong H-bonding
Ethylene-Bis(benzenesulfonamides) Chelation or polymer synthesis Industrial chemistry Dimeric stability
Thiazolylmethylcarbamates Antiviral (hypothetical) Drug development Carbamate metabolic stability

Discussion of Structural Influences

  • Electron-Withdrawing Effects : The thiadiazole dioxide core increases sulfonamide acidity, enhancing interactions with basic residues in enzymes or receptors. This contrasts with triazine-based agrochemicals, where electron deficiency is optimized for plant targets .
  • Linker Flexibility : The ethyl spacer in the target compound may improve binding entropy compared to rigid oxadiazole or carbamate linkers in analogues .
  • Steric and Metabolic Considerations : The 3-methyl group could reduce oxidative metabolism compared to trifluoromethyl-substituted benzimidazoles, which are more resistant to enzymatic degradation but face regulatory scrutiny .

Biological Activity

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide is a complex organic compound belonging to the class of sulfonamides. Its unique structural features provide it with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a benzo[c][1,2,5]thiadiazole core with a methanesulfonamide functional group. The molecular formula is C₁₃H₁₅N₃O₄S, with a molecular weight of approximately 299.35 g/mol. The presence of the thiadiazole ring contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific proteins and enzymes. The mechanism can be summarized as follows:

  • Target Interaction : The compound may bind to enzymes involved in metabolic pathways or cellular signaling.
  • Biochemical Pathways : Upon binding, it can either inhibit or activate these pathways, leading to various biological effects such as antimicrobial or anticancer activities.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiadiazole derivatives. The compound has shown significant activity against various bacterial strains, which is attributed to its ability to disrupt bacterial cell wall synthesis or function.

  • Case Study : In a study evaluating the antimicrobial efficacy of various thiadiazole derivatives, this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli18
This compoundStaphylococcus aureus17

Anticancer Activity

The anticancer potential of this compound has also been investigated. Thiadiazole derivatives are known for their cytotoxic effects on various cancer cell lines.

  • Case Study : In vitro studies demonstrated that the compound showed cytotoxic effects against HeLa and MCF-7 cell lines. The IC₅₀ values were determined using MTT assays.
Cell LineIC₅₀ (µM)Reference
HeLa12.5
MCF-715.0

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiadiazole Core : Starting from simpler thiadiazole derivatives.
  • Alkylation : Introduction of the ethyl group.
  • Amidation : Formation of the methanesulfonamide group.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Q & A

Q. What are the optimal synthetic routes for N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide?

Methodological Answer : The synthesis of this compound can be inferred from analogous thiadiazole and sulfonamide derivatives. Key steps include:

  • Condensation reactions : Use of sodium azide or hydrazine derivatives to form tetrazole or thiadiazole rings (as seen in tetrazole-thiophene hybrids) .
  • Sulfonamide coupling : Reacting methanesulfonyl chloride with amine intermediates under basic conditions (e.g., triethylamine) in anhydrous solvents like THF .
  • Purification : Crystallization from ethanol or methanol to isolate the final product .

Q. Table 1: Example Synthesis Protocol for Analogous Compounds

StepReaction TypeReagents/ConditionsYield
1CondensationSodium azide, THF, 40°C70%
2HydrolysisHCl, reflux85%
3SulfonylationMethanesulfonyl chloride, Et₃N65%
Adapted from tetrazole-thiophene synthesis .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer :

  • IR Spectroscopy : Identify sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and thiadiazole (C=N stretching at ~1600 cm⁻¹) functional groups .
  • NMR Analysis :
    • ¹H NMR : Methanesulfonamide protons appear as a singlet (~δ 3.0–3.5 ppm); aromatic protons in the benzo-thiadiazole ring show multiplet patterns (δ 7.0–8.5 ppm) .
    • ¹³C NMR : Confirm the sulfonamide carbon (δ ~40–45 ppm) and quaternary carbons in the thiadiazole ring .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 455 for a similar compound) and fragmentation patterns validate the molecular formula .

Q. Table 2: Key Spectral Data for Analogous Compounds

TechniqueObserved Peaks/PatternsFunctional Group Confirmation
IR (KBr)3433 cm⁻¹ (OH), 3115 cm⁻¹ (NH)Hydroxyl and amine groups
¹H NMR (DMSO-d₆)δ 7.03–8.69 (aromatic), δ 5.83 (NH₂)Aromatic protons and hydrazine

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound?

Methodological Answer :

  • In vitro assays :
    • Agar diffusion/Kirby-Bauer test : Screen against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Use zones of inhibition (ZOI) as a preliminary metric .
    • MIC determination : Broth microdilution to quantify minimum inhibitory concentrations (MICs) in µg/mL .
  • Mechanistic studies :
    • Molecular docking : Target enzymes like dihydrofolate reductase (DHFR) or bacterial topoisomerases using software (e.g., AutoDock Vina) to predict binding affinities .
    • SAR analysis : Compare activity with analogs lacking the methanesulfonamide or methyl-dioxidothiadiazole groups to identify critical substituents .

Q. What methodological approaches resolve contradictions in reported biological activities of similar sulfonamide-thiadiazole hybrids?

Methodological Answer :

  • Statistical meta-analysis : Aggregate data from multiple studies to identify trends (e.g., higher activity with electron-withdrawing substituents) .
  • Reproducibility protocols :
    • Standardize assay conditions (e.g., pH, solvent controls) to mitigate variability, as sulfonamide activity is pH-sensitive .
    • Validate purity via HPLC (>95%) to exclude confounding impurities .
  • Computational modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to reconcile divergent results by correlating molecular descriptors (e.g., logP, polar surface area) with bioactivity .

Q. How can X-ray crystallography and computational methods elucidate the structural stability of this compound?

Methodological Answer :

  • X-ray crystallography : Resolve bond lengths and angles in the benzo-thiadiazole core to confirm planarity and hydrogen-bonding networks (e.g., N–H···O=S interactions) .
  • DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict thermodynamic stability and reactive sites .

Q. What strategies are effective for analyzing degradation products under physiological conditions?

Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 37°C.
  • LC-MS/MS profiling : Identify hydrolysis products (e.g., free sulfonamide or thiadiazole fragments) .
  • Stability-indicating assays : Develop HPLC methods with UV detection (λ = 254 nm) to monitor degradation kinetics .

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